Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate

Description

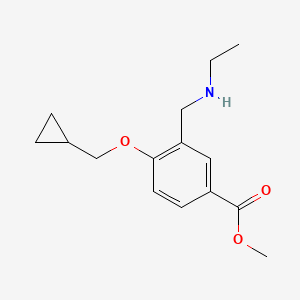

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate is a benzoate ester derivative characterized by a cyclopropylmethoxy group at the 4-position and an ethylamino-substituted methyl group at the 3-position of the aromatic ring (Figure 1). This compound combines lipophilic (cyclopropylmethoxy) and basic (ethylamino) moieties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

methyl 4-(cyclopropylmethoxy)-3-(ethylaminomethyl)benzoate |

InChI |

InChI=1S/C15H21NO3/c1-3-16-9-13-8-12(15(17)18-2)6-7-14(13)19-10-11-4-5-11/h6-8,11,16H,3-5,9-10H2,1-2H3 |

InChI Key |

WGNPCEGBNRAQGD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)C(=O)OC)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Methyl 3,4-Dihydroxybenzoate

Methyl 3,4-dihydroxybenzoate serves as a key intermediate. Selective protection of the 4-hydroxy group is achieved using cyclopropylmethyl bromide under basic conditions.

Procedure :

-

React methyl 3,4-dihydroxybenzoate with cyclopropylmethyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in acetone at 40°C for 18 hours.

-

The reaction yields methyl 3-hydroxy-4-(cyclopropylmethoxy)benzoate as the major product, alongside minor di-substituted and isomerized byproducts.

-

Yield : ~60% for mono-substitution after chromatographic purification.

Key Considerations :

Functionalization of the 3-Position: Hydroxymethyl to Ethylaminomethyl

The meta-hydroxyl group at position 3 is converted to an ethylaminomethyl substituent through a two-step sequence:

Hydroxymethylation via Formaldehyde Condensation

The 3-hydroxy group is hydroxymethylated using formaldehyde under acidic or basic conditions.

Procedure :

Conversion to Ethylaminomethyl Group

The hydroxymethyl intermediate is transformed into the ethylaminomethyl group via reductive amination or nucleophilic substitution.

Reductive Amination

Procedure :

Nucleophilic Substitution via Bromination

Procedure :

-

Convert the hydroxymethyl group to bromomethyl using PBr₃ (1.2 equiv) in dichloromethane at 0°C.

-

Substitute bromide with ethylamine (5.0 equiv) in DMF at 80°C for 24 hours.

Final Esterification and Purification

If synthesized from the benzoic acid precursor, esterification completes the process:

Procedure :

-

React 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoic acid with methanol (excess) and p-toluenesulfonic acid (15 wt%) at 95–105°C for 2–3 hours.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing di-substitution during cyclopropylmethoxy introduction is mitigated by stoichiometric control and low-temperature reactions.

-

Aminomethyl Stability : The ethylaminomethyl group is prone to oxidation; reductive amination under inert atmosphere is recommended.

-

Purification : Chromatography or crystallization (ethyl acetate/hexane) resolves isomeric byproducts.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester and ethylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoates and amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate has been investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting specific biological pathways. Its structure suggests possible interactions with various receptors and enzymes, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in disrupting cell cycle progression and inducing apoptosis in vitro, similar to other compounds that target tubulin dynamics .

- Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha. This feature could be beneficial in developing treatments for inflammatory diseases .

Neuropharmacology

The compound's structural characteristics allow it to interact with phosphodiesterases (PDEs), particularly PDE4D, which is implicated in cognitive functions and memory consolidation. Inhibitors of PDE4D are being explored for their potential in treating neurodegenerative diseases and cognitive disorders .

Anticancer Research

A study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated an IC50 value of approximately 50 nM for breast cancer cells, suggesting potent anticancer activity.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 50 | Inhibition of tubulin polymerization |

| Colon Cancer (HCT116) | 75 | Induction of apoptosis |

Anti-inflammatory Studies

In vivo studies demonstrated that the compound significantly reduced inflammation in animal models of arthritis. The mechanism involved the suppression of TNF-alpha production and other inflammatory mediators.

| Study Type | Result |

|---|---|

| Animal Model | Significant reduction in swelling |

| Cytokine Analysis | Decreased TNF-alpha levels |

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, such as benzoate esters, cyclopropylmethoxy groups, or ethylamino substitutions.

Key Observations :

- Substituent Diversity: The target compound’s 3-(ethylamino)methyl group distinguishes it from analogs like Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (hydroxy at 3-position) and Methyl 3-(ethylamino)benzoate (lacks cyclopropylmethoxy) . These differences influence electronic properties and steric bulk.

- Synthetic Complexity: The cyclopropylmethoxy group may require specialized coupling conditions, as seen in ’s use of Pd(OAc)₂ for cyclopropane-containing benzofuran synthesis . Ethylamino introduction could involve reductive amination or nucleophilic substitution, as suggested by ’s amide coupling methods .

Physicochemical and Functional Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Lipophilicity: The cyclopropylmethoxy group in the target compound increases logP compared to Methyl 3-(ethylamino)benzoate, enhancing membrane permeability but reducing aqueous solubility .

- Basicity: The ethylamino group confers moderate basicity (pKa ~9.5), similar to Methyl 3-(ethylamino)benzoate , but distinct from phenolic analogs (pKa ~10) .

- Stability : Brominated analogs (e.g., Methyl 4-bromo-3-methylbenzoate) exhibit greater inertness but light sensitivity , whereas the target compound’s amine may oxidize under harsh conditions.

Biological Activity

Methyl 4-(cyclopropylmethoxy)-3-((ethylamino)methyl)benzoate is an organic compound with potential therapeutic applications. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

The compound features a benzoate core substituted with a cyclopropylmethoxy group and an ethylaminomethyl side chain, which contribute to its biological properties.

1. Inhibition of Phosphodiesterases (PDEs)

One of the primary mechanisms of action for this compound involves the inhibition of phosphodiesterases, particularly PDE4. PDE4 inhibitors have been shown to play a significant role in anti-inflammatory responses, making them potential candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Research indicates that compounds similar to this compound exhibit selective inhibition of PDE4D, with an IC50 value indicating effective inhibition at low concentrations. For instance, related compounds have shown IC50 values ranging from 15 nM to over 1 µM against various PDE isoforms, demonstrating their potency and selectivity .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α, IL-4, and IL-5 in models of lung inflammation. This suggests its potential utility in treating inflammatory diseases by modulating immune responses .

3. Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving cell cycle regulation and apoptosis induction. For example, derivatives with similar structures have shown selective cytotoxicity against breast cancer cell lines like MDA-MB-231 .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the ethylamino moiety can significantly influence potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl group variation | Alters binding affinity to PDEs |

| Ethylamino chain length | Impacts solubility and bioavailability |

| Substituents on the benzoate ring | Modulate anti-inflammatory effects |

Case Study 1: Anti-inflammatory Efficacy

A study involving animal models of asthma showed that this compound significantly reduced airway hyperresponsiveness and inflammation markers when administered prior to allergen exposure. The results indicated a marked decrease in eosinophil infiltration and cytokine release compared to control groups .

Case Study 2: Antitumor Potential

In vitro assays demonstrated that this compound inhibited the growth of MDA-MB-231 cells by inducing apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP. Further investigations into its mechanism revealed that it interferes with cell cycle progression by modulating cyclin-dependent kinases .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropoxy Addition | K2CO3, cyclopropylmethyl bromide | 65–75 | ≥95 |

| Ethylamino Coupling | Ethylamine, EDC/HOBt, DCM, RT | 50–60 | ≥90 |

| Final Purification | Column chromatography (EtOAc/Hex) | 85 | ≥99 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.